5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Overview
Description
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a benzyloxy group attached to the pyridine ring, along with a carboxylic acid and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-ketoesters and ammonia or amines.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the pyridine ring.
Oxidation and Carboxylation:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, while reduction of the carboxylic acid can produce the corresponding alcohol or aldehyde.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Benzyl chloride, benzyl bromide, or other benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This can lead to antimicrobial or anticancer effects.
Chemical Reactivity: The presence of multiple functional groups allows the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
4-Oxo-1,4-dihydropyridine-2-carboxylic acid: Lacks the benzyloxy group, which may result in different reactivity and applications.
5-(Methoxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid: Contains a methoxy group instead of a benzyloxy group, which can affect its chemical and biological properties.
Uniqueness: The presence of the benzyloxy group in 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-11-6-10(13(16)17)14-7-12(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJMNQZMSQDVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453533 | |
Record name | 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107550-30-1 | |
Record name | 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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